molecular formula C11H19FO2Si B14291459 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one CAS No. 113962-13-3

4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one

Cat. No.: B14291459
CAS No.: 113962-13-3
M. Wt: 230.35 g/mol
InChI Key: GMNGVNMSSKOIHS-UHFFFAOYSA-N
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Description

4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one is a synthetic organic compound characterized by its unique structural features It contains a cyclopentene ring substituted with a fluorine atom and a tert-butyl(dimethyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The cyclopentene ring can be constructed through various cyclization reactions, often involving palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Epoxides or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted cyclopentenes with various functional groups.

Scientific Research Applications

4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butyl(dimethyl)silyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[tert-Butyl(dimethyl)silyl]oxy}spiro[4.5]dec-1-en-6-one
  • 4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-diisopropoxy-4-(3-methoxy-1-cyclohexen-1-yl)-2-cyclobuten-1-one
  • 4-[(tert-Butyldimethylsilyl)oxy]butanal

Uniqueness

4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one is unique due to the presence of both a fluorine atom and a tert-butyl(dimethyl)silyl group on a cyclopentene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic applications .

Properties

CAS No.

113962-13-3

Molecular Formula

C11H19FO2Si

Molecular Weight

230.35 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-3-fluorocyclopent-2-en-1-one

InChI

InChI=1S/C11H19FO2Si/c1-11(2,3)15(4,5)14-10-7-8(13)6-9(10)12/h6,10H,7H2,1-5H3

InChI Key

GMNGVNMSSKOIHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(=O)C=C1F

Origin of Product

United States

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